1-(3-(1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine
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Overview
Description
1-(3-(1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is a complex organic compound that features a pyrrole ring, an oxadiazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine likely involves multiple steps, including the formation of the pyrrole ring, the oxadiazole ring, and the sulfonyl group. Typical synthetic routes may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Oxadiazole Ring: This can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride.
Introduction of the Sulfonyl Group: This can be done through sulfonylation reactions, where a sulfonyl chloride reacts with an amine to form the sulfonamide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the amine group.
Reduction: Reduction reactions may target the oxadiazole ring or the sulfonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while reduction of the oxadiazole ring may yield amine derivatives.
Scientific Research Applications
1-(3-(1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine may have several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure may make it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: The compound may be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-(1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(1H-pyrrol-1-yl)ethanone:
1,2,4-Oxadiazole: A core structure found in many bioactive compounds.
Methylsulfonylmethane (MSM): A common sulfonyl-containing compound used in dietary supplements.
Uniqueness
1-(3-(1-(1H-pyrrol-1-yl)ethyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propan-1-amine is unique due to its combination of a pyrrole ring, an oxadiazole ring, and a sulfonyl group. This unique structure may confer specific chemical properties and biological activities that are not found in simpler compounds.
Properties
Molecular Formula |
C12H18N4O3S |
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Molecular Weight |
298.36 g/mol |
IUPAC Name |
3-methylsulfonyl-1-[3-(1-pyrrol-1-ylethyl)-1,2,4-oxadiazol-5-yl]propan-1-amine |
InChI |
InChI=1S/C12H18N4O3S/c1-9(16-6-3-4-7-16)11-14-12(19-15-11)10(13)5-8-20(2,17)18/h3-4,6-7,9-10H,5,8,13H2,1-2H3 |
InChI Key |
QXQFEUOBCFCYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOC(=N1)C(CCS(=O)(=O)C)N)N2C=CC=C2 |
Origin of Product |
United States |
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